molecular formula C12H13Cl2N3O B13252753 N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride

N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride

Cat. No.: B13252753
M. Wt: 286.15 g/mol
InChI Key: VOZQYXCJDDKWKF-UHFFFAOYSA-N
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Description

N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride is a chemical compound with the molecular formula C12H13Cl2N3O. It is primarily used for research purposes and has applications in various scientific fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride typically involves the reaction of 2-chlorobenzohydrazide with ethyl chloroformate to form an intermediate, which is then cyclized to produce the oxadiazole ring. This intermediate is further reacted with cyclopropanamine under specific conditions to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as different amine and oxide forms, depending on the specific reagents and conditions used .

Scientific Research Applications

N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride is unique due to its oxadiazole ring, which imparts specific chemical and biological properties that are distinct from its thiophene and thiadiazole analogs. This uniqueness makes it valuable for specific research applications where these properties are desired .

Properties

Molecular Formula

C12H13Cl2N3O

Molecular Weight

286.15 g/mol

IUPAC Name

N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopropanamine;hydrochloride

InChI

InChI=1S/C12H12ClN3O.ClH/c13-10-4-2-1-3-9(10)12-16-15-11(17-12)7-14-8-5-6-8;/h1-4,8,14H,5-7H2;1H

InChI Key

VOZQYXCJDDKWKF-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=NN=C(O2)C3=CC=CC=C3Cl.Cl

Origin of Product

United States

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